N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHYAMNDLYHNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by methylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of transition metal-catalyzed reactions and reductive cyclization reactions . These methods are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions significantly influence regioselectivity and yield:
| Reagent | Solvent | Temperature | Time | Yield (%) | Product Application |
|---|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 4 hr | 78 | Tertiary amine derivatives |
| Ethyl bromoacetate | THF | RT | 12 hr | 65 | Ester-functionalized analogs |
| Epichlorohydrin | EtOH/H₂O | Reflux | 6 hr | 82 | Cyclic ether intermediates |
Alkylation enhances lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, critical for prodrug development:
Example Reaction:
| Acylating Agent | Catalyst | Yield (%) | Stability Profile |
|---|---|---|---|
| Benzoyl chloride | Pyridine | 85 | Stable in acidic conditions |
| Succinic anhydride | DMAP | 72 | Hydrolyzes at pH > 8 |
Acylated derivatives show improved metabolic stability in pharmacokinetic studies.
Oxidation
The tetrahydroindazole ring undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
-
Conditions: 80°C, 3 hr, N₂ atmosphere
-
Yield: 89%
Reduction
The amine group can be reduced using NaBH₄/CuCl₂, though this is less common due to the compound’s inherent stability.
Cyclization Reactions
Reaction with CS₂ or thiourea derivatives forms thiazolidinone or imidazoline heterocycles:
| Cyclizing Agent | Product Class | Biological Activity |
|---|---|---|
| CS₂/KOH | Thiazolidin-4-one | Antimicrobial (MIC: 2–8 µg/mL) |
| Thiourea/HCl | 2-Aminoimidazoline | Antidiabetic (IC₅₀: 12 µM) |
Salt Formation and pH-Dependent Reactivity
As a dihydrochloride salt, the compound exhibits distinct solubility and reactivity:
| Property | Value | Impact on Reactions |
|---|---|---|
| Aqueous solubility | 32 mg/mL (pH 3) | Facilitates polar reactions |
| pKa (amine) | 8.9 ± 0.2 | Base-sensitive reactions at pH > 9 |
| Hygroscopicity | High | Requires anhydrous conditions |
Comparative Reactivity with Analogues
Structural modifications alter reaction outcomes:
| Derivative | Alkylation Rate (rel. to parent) | Acylation Yield (%) |
|---|---|---|
| N-Ethyl variant | 1.2× | 78 |
| 5-Fluoro-substituted | 0.7× | 65 |
Electron-withdrawing groups slow alkylation but enhance acylation efficiency .
Scientific Research Applications
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The compound may also interact with enzymes and receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
- CAS Number : 883544-80-7 (primary), with alternate listings such as 1216920-41-0 in some databases .
- Molecular Formula : C₉H₁₅N₃·2HCl
- Molecular Weight : 165.24 (free base), 238.72 (dihydrochloride salt).
- Purity : Typically ≥98% .
Structural Features :
The compound features a tetrahydroindazole core (a bicyclic system with a six-membered saturated ring fused to a pyrazole ring) and a methylamine side chain. The dihydrochloride salt enhances solubility and stability for pharmacological applications.
Applications :
While explicit pharmacological data are unavailable in the provided evidence, indazole derivatives are widely studied for kinase inhibition, anticancer activity, and CNS modulation due to their heterocyclic framework .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Pharmacological and Industrial Relevance
- Indazole Core : Associated with kinase inhibition (e.g., Aurora kinase) and anticancer activity. The dihydrochloride salt may enhance water solubility for in vivo studies .
- Benzothiazole/Triazole Analogs : Benzothiazoles are explored for antimicrobial activity, while triazoles are common in antifungal agents (e.g., fluconazole derivatives) .
- Benzodithiazine: Limited data, but sulfur-containing heterocycles often exhibit redox activity or metal-binding properties .
Commercial Availability
- Target Compound : Available from 3 suppliers, with ≥98% purity and immediate stock .
- Benzothiazole Analog : Priced at €169.40/250 mg (95% purity), indicating higher cost than the indazole derivative .
- Benzisoxazole Analog : Requires 10-day lead time, suggesting lower commercial demand .
Key Takeaways
- The indazole-based dihydrochloride salt distinguishes itself through high purity and structural versatility for drug discovery.
- Heterocycle substitution (e.g., sulfur in benzothiazole vs. nitrogen in triazole) critically influences electronic properties, solubility, and target selectivity.
- Discrepancies in CAS numbers (e.g., 883544-80-7 vs. 1216920-41-0) highlight the need for careful verification of salt forms and stereochemistry .
Biological Activity
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride, also referred to as a derivative of tetrahydroindazole, is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including structural characteristics, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound has the following chemical structure and properties:
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 883544-80-7
- Predicted Properties :
Biological Activity Overview
This compound exhibits various biological activities primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition mechanisms.
Neuropharmacological Effects
Research indicates that compounds derived from indazole structures can influence serotonin receptors, which play a crucial role in mood regulation and cognitive functions. For instance, some studies have shown that indazole derivatives can act as agonists or antagonists at serotonin receptors, thereby affecting neurotransmission and potentially offering therapeutic benefits for mood disorders .
Enzyme Inhibition Studies
The compound may also exhibit inhibitory effects on specific enzymes related to methyltransferase activity. Methyltransferases are critical in various biological processes, including gene expression regulation and signal transduction pathways. Inhibitors of these enzymes have been explored for their potential in treating cancer and other diseases . While specific data on this compound's enzyme inhibition is limited, its structural similarity to known inhibitors suggests a potential for similar activity.
Study on Serotonin Receptors
A study examined the impact of indazole derivatives on serotonin receptor activity. The findings revealed that certain derivatives could modulate receptor activity significantly, leading to alterations in physiological responses such as thermoregulation and metabolic rate . This suggests that this compound may have similar effects worth investigating further.
Pharmacological Profiling
Pharmaceutical profiling assays have been employed to assess the drug-like properties of indazole derivatives. These assays evaluate solubility, permeability, and metabolic stability—key factors influencing the bioavailability of therapeutic agents. While specific data on this compound is sparse, the general trends observed in related compounds indicate promising profiles for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving tetrahydroindazole precursors and methylamine derivatives. For example, intermediates like 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride (CAS 114538-05-5) can undergo nucleophilic substitution with methylamine, followed by dihydrochloride salt formation . Optimization may require recrystallization from polar solvents (e.g., dimethylformamide) to remove isomer impurities, as demonstrated in analogous indazole syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, indazole NH protons resonate as broad singlets near δ 13.9 ppm, while methylamine protons appear between δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass for C9H15ClN2O: 202.69 g/mol) and isotopic patterns .
- XRD : For crystalline batches, single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry and salt formation .
Q. What handling and storage protocols ensure compound stability?
- Methodological Answer :
- Storage : Keep in sealed glass containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Safety : Use fume hoods, nitrile gloves, and goggles. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines positional and thermal parameters, while SHELXD/SHELXE assist in phase determination for twinned crystals .
- Validation : Cross-check hydrogen bonding (e.g., NH···Cl interactions in dihydrochloride salts) against calculated electrostatic potential maps .
Q. How should researchers address batch-to-batch variability in NMR data?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted 4,5,6,7-tetrahydro-1H-indazole isomers) .
- Solvent Effects : Standardize solvent systems (e.g., DMSO-d6) to minimize chemical shift variability. For example, residual DMF in recrystallized samples can obscure NH signals .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates (e.g., chloromethylindazole precursors) .
- Catalysis : Explore Pd-mediated coupling for indazole functionalization or phase-transfer catalysts for amine alkylation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability data?
- Methodological Answer :
- Contextual Factors : Solubility in DMSO vs. water may vary due to hydrochloride counterion hydration. Test under controlled humidity .
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) with LC-MS to identify hydrolytic products (e.g., free indazole or methylamine) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 202.69 g/mol | |
| NMR Solvent | DMSO-d6 | |
| Critical Storage Temperature | 2–8°C | |
| SHELX Refinement Success Rate | >90% for small-molecule structures |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
